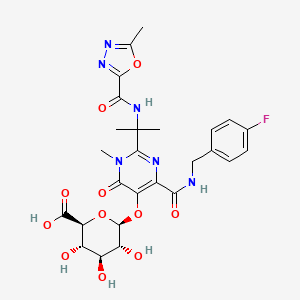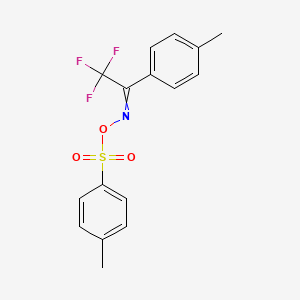
2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime involves the polycondensation of silylated 1,1,1-tris(4-hydroxyphenyl)ethane with difluoroacetophenones under specific conditions, resulting in the formation of soluble multicyclic oligomers or polymers as main reaction products (Kricheldorf et al., 2005). These procedures highlight the importance of precise stoichiometry and reaction conditions in achieving desired outcomes.
Molecular Structure Analysis
Detailed molecular structure analysis, including crystal structure and theoretical calculations (e.g., TD/DFT calculations and Hirshfeld surface analysis), has been conducted for compounds with similar functional groups. These studies elucidate the arrangement of atoms, electronic properties, and intermolecular interactions, facilitating a deeper understanding of their chemical behavior (Cai et al., 2020).
Chemical Reactions and Properties
Compounds analogous to 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime undergo various chemical reactions, including nucleophilic substitutions and oxidations, leading to the formation of diverse functionalized products. These reactions are crucial for the synthesis of new materials and active pharmaceutical ingredients (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the molecular structure and intermolecular forces present in the compound. Studies on similar compounds provide insights into their behavior under various conditions, which is essential for their application in material science and synthesis (Viveka et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are influenced by the electron distribution and molecular geometry of the compound. Research on compounds with related structures offers valuable information on how these properties can be exploited for chemical synthesis and modifications (Abdel-Wahab et al., 2023).
Aplicaciones Científicas De Investigación
Organic Synthesis and Reactivity Studies
Research on related compounds indicates the significance of trifluoroethanone derivatives in understanding solvolysis reactions, where such compounds serve as substrates to study the effects of solvent, substituent, and structure on reaction kinetics. For instance, the solvolysis of trifluoroethyl tosylates provides insights into the reactivities of these compounds in different solvents, revealing substantial deviations in log k-Y OTs plots, which are critical for designing synthetic pathways and understanding reaction mechanisms (Liu et al., 1992).
Chemoenzymatic Synthesis
The chemoenzymatic synthesis approach highlights the potential of trifluoroethanone derivatives in obtaining enantiomerically pure compounds. For example, a series of 1-aryl-2,2,2-trifluoroethanones underwent bioreduction using stereocomplementary alcohol dehydrogenases to produce (R)- and (S)-alcohols with high selectivity. This method is particularly beneficial for developing stereoselective routes towards bioactive molecules or intermediates, such as the Odanacatib precursor, showcasing the application in medicinal chemistry and drug synthesis (González-Martínez et al., 2019).
Material Science and Polymer Chemistry
The synthesis of hyperbranched polymers with controlled degrees of branching from 0 to 100% using 2,2,2-trifluoro-1-[4-(4-phenoxyphenoxy)phenyl]ethanone demonstrates the role of trifluoroethanone derivatives in material science. These polymers, synthesized through self-polycondensation, highlight the versatility of trifluoroethanone derivatives in creating materials with tailored properties, such as branching density, which can affect the material's physical, chemical, and optical characteristics (Segawa et al., 2010).
Propiedades
IUPAC Name |
[[2,2,2-trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-11-3-7-13(8-4-11)15(16(17,18)19)20-23-24(21,22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAOMANCFBUXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOS(=O)(=O)C2=CC=C(C=C2)C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[2,2,2-Trifluoro-1-(4-methylphenyl)ethylidene]amino] 4-methylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

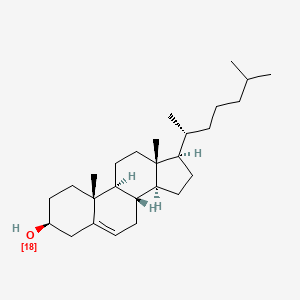

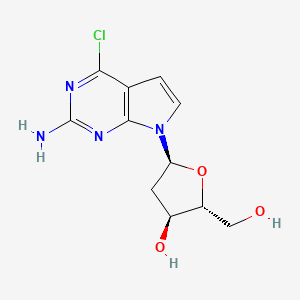
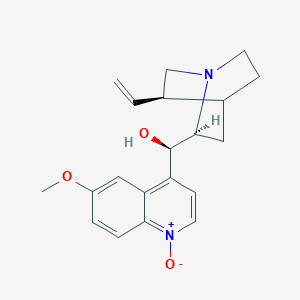
![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)
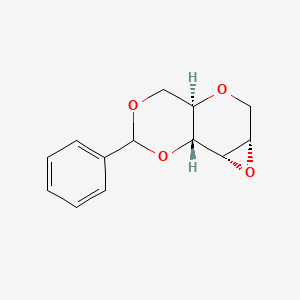
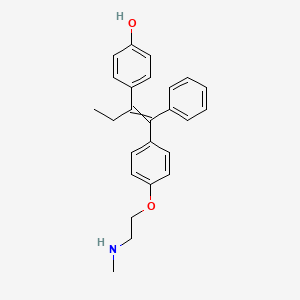

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)
